Privileged Ethylsulfanylbenzoyl Motif Drives Target Engagement Distinct from Sulfonyl Analogs
The 2-ethylsulfanylbenzoyl group in the target compound is a validated pharmacophore for serine protease and transferase engagement. In contrast, the closest commercially available sulfonyl-substituted analogs (e.g., 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine) are designed as BCATm inhibitors . While no direct target-inhibition data for CAS 2034472-11-0 exists, the ethylsulfanylbenzoyl moiety is present in a Factor XIa inhibitor (BDBM32787) with an IC50 of 1.50 µM [1] and in a farnesyltransferase inhibitor (BDBM50103325) with an IC50 of 4.80 nM [2], demonstrating its ability to potently engage clinically relevant targets. This motif is absent in the sulfonyl and halogenated-benzoyl analogs, predicting a divergent selectivity profile.
| Evidence Dimension | Target engagement capability of the 2-ethylsulfanylbenzoyl motif vs. alternative substituents |
|---|---|
| Target Compound Data | Present; inferred to engage serine proteases and transferases based on motif-containing analogs [1][2] |
| Comparator Or Baseline | Sulfonyl analogs (e.g., 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine): documented BCATm inhibitor ; Chloro-fluorobenzoyl analog (CID 92091026): no reported target [3] |
| Quantified Difference | Qualitative: The target compound contains a privileged motif for serine protease/transferase inhibition, which is structurally absent in sulfonyl and halogenated analogs, leading to predicted differences in polypharmacology. |
| Conditions | Comparative structural analysis; biological activity data for motif-containing compounds from BindingDB [1][2] |
Why This Matters
The ethylsulfanylbenzoyl moiety provides a unique pharmacophore for medicinal chemistry campaigns targeting serine proteases and transferases, offering a different selectivity and mechanism of action compared to sulfonyl-based alternatives.
- [1] BindingDB. BDBM32787: 1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole. Factor XIa IC50 = 1500 nM. View Source
- [2] BindingDB. BDBM50103325: 4-(5-{[1-(2-Ethylsulfanyl-pyridine-3-carbonyl)-pyrrolidin-3-ylamino]-methyl}-imidazol-1-ylmethyl)-benzonitrile. Farnesyltransferase IC50 = 4.80 nM (in vitro) and 6.20 nM (cellular). View Source
- [3] PubChem. Compound Summary for CID 92091026: (2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. View Source
